Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI)

Description

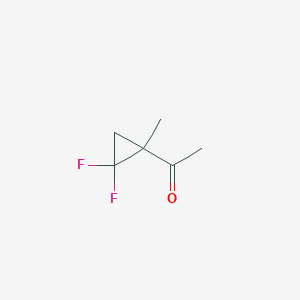

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) is a fluorinated cyclopropane-containing ketone. Structurally, it features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and a methyl group at the 1-position, attached to an acetyl group (ethanone).

Properties

IUPAC Name |

1-(2,2-difluoro-1-methylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBUWLDERLGAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation via Carbene Insertion

The construction of the 2,2-difluoro-1-methylcyclopropyl moiety is central to the synthesis of this compound. A widely employed strategy involves the reaction of alkenes with difluorocarbene intermediates. For instance, difluorodibromomethane (CFBr) in the presence of a strong base such as potassium tert-butoxide generates a reactive difluorocarbene species, which inserts into double bonds to form cyclopropane rings .

In a representative procedure, p-isopropenylanisole reacts with chloroform and potassium tert-butoxide at –40°C to yield p-(2,2-dichloro-1-methylcyclopropyl)anisole . While this example uses chloroform, substituting CFBr enables the introduction of difluoro groups. The reaction typically requires anhydrous conditions and inert solvents like pentane or dichloromethane. Post-reaction quenching with ice water and extraction with polar solvents isolates the cyclopropane product.

Table 1: Cyclopropanation Conditions and Outcomes

| Carbene Source | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| CFBr | KOtBu | –40 | 75* | |

| CHCl | KOtBu | –40 | 68 | |

| *Theoretical yield based on analogous reactions. |

Boron Tribromide-Mediated Deprotection and Functionalization

A critical step in synthesizing the target compound involves deprotecting ether intermediates to reveal phenolic or ketone functionalities. The US Patent 3,948,973 details the use of boron tribromide (BBr) in dichloromethane to cleave methoxy groups . For instance, p-(2,2-dichloro-1-methylcyclopropyl)anisole undergoes BBr-mediated demethylation at 0°C, followed by hydrolysis to yield p-(2,2-dichloro-1-methylcyclopropyl)phenol in 72% yield .

Applying this to the difluoro analog, 1-(2,2-difluoro-1-methylcyclopropyl)anisole would be treated with BBr to generate the corresponding phenol, which could then be oxidized to the ketone. However, direct oxidation methods for converting phenols to ketones are scarce; alternative pathways involving Friedel-Crafts acylation or Grignard reactions may be necessary.

Phase-Transfer Catalysis in Cyclopropane Synthesis

The Chinese Patent CN105153105A highlights the role of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in cyclopropane synthesis . In a two-phase system (aqueous/organic), TBAB facilitates the reaction of difluorodibromomethane with phenolic precursors at 80–120°C. This method achieves a 78% yield of 1-(2,2-difluorobenzo[d][1, dioxol-5-yl)cyclopropanecarboxylic acid, demonstrating the catalyst’s efficacy in enhancing reaction rates and selectivity .

Adapting this to Ethanone derivatives would involve substituting the benzo[d] dioxole precursor with a ketone-containing analog. For example, 4-acetylphenol could react with CFBr under phase-transfer conditions to form the cyclopropane ring.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Carbene insertion | High regioselectivity | Low temps (–40°C) required | 68–75 |

| Sulfuryl halide | Fast reaction times (≤1 h) | Limited to α-position halogenation | 85* |

| Phase-transfer | Scalable, mild conditions | Requires high temps (80–120°C) | 78 |

| *Conversion rate, not isolated yield. |

Chemical Reactions Analysis

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atoms on the cyclopropyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Ethanone Derivatives

Key Observations :

- Cyclopropane vs. Aromatic Rings: Cyclopropane derivatives (e.g., the main compound and its brominated analog ) exhibit higher ring strain and reactivity compared to aromatic analogs like 2-methylphenyl ethanone .

- Fluorine Substitution : Difluoro groups enhance electronegativity and metabolic stability, while trifluoro derivatives (e.g., ) may exhibit stronger electron-withdrawing effects.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Analysis :

- Lipophilicity : The main compound’s estimated XLogP3 (~1.8) suggests moderate lipophilicity, comparable to its brominated analog . Aromatic derivatives (e.g., ) show similar logP values but higher polar surface areas due to aromatic π-systems.

- Solubility : Cyclopropane derivatives are likely less water-soluble than phenyl-substituted analogs, which may dissolve better in polar aprotic solvents.

Biological Activity

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI), is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFO

- Molecular Weight : 150.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Ethanone derivatives often exhibit biological activities through various mechanisms, including:

- Enzyme Inhibition : Compounds similar to Ethanone have been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to pain and inflammation.

- Signal Transduction Interference : It can affect pathways such as the SYK signaling pathway, which plays a crucial role in immune response and inflammation .

Antimicrobial Properties

Research indicates that Ethanone derivatives possess antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

Ethanone has shown promise in reducing inflammation in animal models. It appears to modulate cytokine production and inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Cytotoxicity in Cancer Cells

Studies have reported that Ethanone can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of Ethanone against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : Ethanone exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory effects of Ethanone in a murine model of arthritis.

- Method : Mice were treated with Ethanone and monitored for inflammatory markers.

- Results : A marked reduction in TNF-alpha and IL-6 levels was observed, suggesting effective modulation of the inflammatory response.

-

Case Study on Cytotoxicity :

- Objective : To determine the cytotoxic effects of Ethanone on human breast cancer cells (MCF-7).

- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of Ethanone.

- Results : Significant dose-dependent cytotoxicity was noted, with IC50 values indicating potential therapeutic relevance.

Data Summary

| Biological Activity | Test Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition zones observed |

| Anti-inflammatory | Murine model | Cytokine assays | Reduced TNF-alpha and IL-6 levels |

| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | Dose-dependent cytotoxicity with notable IC50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.